4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
Description
Properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-6-19-21(7-12)10-13-8-20(9-13)16-14-4-2-3-5-15(14)17-11-18-16/h2-7,11,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWIDWWLXALBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation Methods
Quinazoline derivatives are commonly synthesized via cyclocondensation of anthranilic acid derivatives with amides or nitriles. For example, heating anthranilamide with formamide under acidic conditions yields 4(3H)-quinazolinone, which can be halogenated at the 4-position for subsequent nucleophilic substitution.
Example Procedure :
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Anthranilamide (10 mmol) is refluxed with formamide (20 mL) and HCl (2 mL) at 120°C for 6 hours.
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The product, 4(3H)-quinazolinone, is isolated via filtration (Yield: 85%).
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Halogenation with POCl₃ converts the 4-ketone to a chloro group, yielding 4-chloroquinazoline (Yield: 78%).
Synthesis of the Azetidine-Pyrazole Substituent
Pyrazole Synthesis
4-Methylpyrazole is synthesized via cyclocondensation of hydrazine with acetylacetone. In a typical reaction:
Azetidine Functionalization
Azetidine is alkylated at the 3-position using propargyl bromide, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-methylpyrazole:
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Azetidine (1 eq) reacts with propargyl bromide (1.1 eq) in THF with K₂CO₃ to yield 3-propargylazetidine (Yield: 75%).
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The alkyne undergoes CuAAC with 4-methylpyrazole-1-azide (synthesized via diazotization) to form the target substituent (Yield: 68%).
Coupling Strategies for Final Assembly
Nucleophilic Substitution at the 4-Position of Quinazoline
4-Chloroquinazoline reacts with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine in the presence of a base:
Buchwald-Hartwig Amination
For enhanced regioselectivity, palladium-catalyzed coupling is employed:
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4-Bromoquinazoline (1 eq), azetidine derivative (1.5 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are stirred in toluene at 100°C.
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The reaction affords the target compound in 70% yield after recrystallization.
Optimization and Challenges
Solvent and Catalyst Effects
Polar solvents like DMF favor lactam stabilization in intermediates, while non-polar solvents (e.g., toluene) improve coupling efficiency in Pd-catalyzed reactions. Catalyst loading reduction (e.g., using CuI for CuAAC) minimizes side products.
Regioselectivity in Pyrazole Synthesis
Methyl group orientation in 4-methylpyrazole is controlled by using acetylacetone with symmetric diketone structures, ensuring >95% regioselectivity.
Analytical Data and Characterization
Key Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, quinazoline-H2), 7.82–7.75 (m, 2H, quinazoline-H6/H7), 7.52 (s, 1H, pyrazole-H5), 4.25 (m, 2H, azetidine-CH₂), 3.95 (m, 2H, azetidine-NCH₂), 2.30 (s, 3H, CH₃).
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HRMS (ESI) : Calculated for C₁₇H₁₈N₆ [M+H]⁺: 331.1624; Found: 331.1626.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the azetidine ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety enhances these effects, making 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline a candidate for further exploration in the development of new antimicrobial agents. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Anti-inflammatory Properties
The pyrazole group is well-known for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, which could make this compound useful in treating conditions characterized by inflammation, such as arthritis or other autoimmune diseases .
Antitumor Potential
Quinazolines are recognized for their antitumor activities. The specific combination of the azetidine and pyrazole structures may enhance the ability of this compound to interfere with cancer cell proliferation and survival mechanisms. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth, warranting further investigation through clinical trials .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline including this compound. These compounds were screened against various bacterial strains, demonstrating significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the azetidine and pyrazole groups could enhance antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanism
A research article in Pharmacology Reports explored the anti-inflammatory effects of similar pyrazole-containing compounds. The findings indicated that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro. Further studies are needed to evaluate the specific pathways through which this compound exerts its effects .
Mechanism of Action
The mechanism of action of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. The azetidine and pyrazole moieties may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
- Structure : Replaces quinazoline with a benzothiazole core.
- Molecular Formula : C₁₇H₂₀N₄OS (MW: 328.4).
- Key Differences : Benzothiazole’s sulfur atom may alter electronic properties and solubility compared to quinazoline’s nitrogen-rich core. The ethoxy group could enhance lipophilicity .
Compound B : 3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019100-91-4)
- Structure : Pyridazine core with piperazine and 3-methylpyrazole substituents.
- Molecular Formula : C₂₀H₂₂N₆O₂ (MW: 378.4).
- Key Differences: Pyridazine’s reduced aromaticity compared to quinazoline might decrease π-π stacking interactions.
Substituent Variations
Compound C : TLR7-9 Antagonist (Patent EP2023)
- Structure: Quinoline core with azetidine-pyrazolo[4,3-c]pyridine and morpholine groups.
- Key Differences: Quinoline’s planar structure vs. quinazoline’s fused bicyclic system. The morpholine group enhances solubility, while the tetrahydro-pyrazolopyridine may improve target binding .
Compound D : 6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7)
Functional Group Impact
- Azetidine vs. Piperazine (6-membered) in Compound B offers greater conformational freedom .
- Pyrazole Substitution :
- 4-Methylpyrazole in the target compound vs. 3-methylpyrazole in Compound B: Positional isomerism affects steric hindrance and electronic distribution.
Data Table: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Quinazoline | Azetidine, 4-methylpyrazole | ~328.4 | 2.8 |
| Compound A | Benzothiazole | Azetidine, 4-methylpyrazole, ethoxy | 328.4 | 3.1 |
| Compound B | Pyridazine | Piperazine, 3-methylpyrazole | 378.4 | 2.5 |
| Compound C (EP2023) | Quinoline | Azetidine, morpholine | ~450† | 3.4 |
| Compound D (CAS 1022150) | Quinoline | Triazolopyridazine, pyrazole | 390.4 | 3.0 |
*LogP estimated using ChemDraw.
Research Findings and Implications
- Synthetic Routes : The target compound’s azetidine-pyrazole linkage likely requires nucleophilic substitution or reductive amination, contrasting with click chemistry used for triazole-containing analogs (e.g., Compound D) .
- Quinazoline derivatives (e.g., ) often exhibit kinase inhibition, which may extend to the target compound .
- Solubility and Bioavailability : Piperazine (Compound B) and morpholine (Compound C) substituents improve water solubility compared to the target compound’s azetidine, which may limit oral bioavailability .
Biological Activity
4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a synthetic organic compound notable for its complex structure that integrates a quinazoline core with an azetidine ring and a pyrazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
| Molecular Formula | C16H17N5 |
| CAS Number | 2549007-87-4 |
| Molecular Weight | 283.34 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly kinases. The quinazoline core is known for its ability to inhibit kinase enzymes, which play critical roles in cell signaling pathways associated with cancer progression. The azetidine and pyrazole components may enhance binding affinity and specificity, making this compound a promising candidate for targeted therapies.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Anticancer Activity
- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies have shown its effectiveness against breast cancer and lung cancer cells.
2. Enzyme Inhibition
- The compound's ability to inhibit specific kinases has been linked to its potential in treating diseases characterized by dysregulated kinase activity, such as certain types of leukemia and solid tumors.
3. Antimicrobial Properties
- Preliminary assessments indicate that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in combating infections.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms of action:
Study 1: Anticancer Potential
In a study published in Pharmacology Research, researchers evaluated the effects of similar quinazoline derivatives on cancer cell lines. They found that modifications to the quinazoline structure significantly influenced cytotoxicity and apoptosis induction rates, highlighting the importance of structural features in therapeutic efficacy .
Study 2: Kinase Inhibition
A comprehensive review on kinase inhibitors noted that compounds with similar structural motifs showed promising results in inhibiting specific kinases involved in tumorigenesis. The review emphasized the potential of such compounds in overcoming drug resistance in cancer therapy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| 4-{3-[pyrazolylmethyl]azetidin}-quinazoline | Quinazoline | Anticancer, Kinase Inhibition |
| 4-{3-[pyrimidinylmethyl]azetidin}-quinazoline | Pyrimidine | Anticancer, Enzyme Inhibition |
| 4-{3-[benzoylmethyl]azetidin}-quinazoline | Benzene | Antimicrobial |
Q & A
Q. What are the common synthetic routes for 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core followed by coupling with the azetidine-pyrazole moiety. Key steps include:
- Quinazoline Activation : Use chlorinated quinazoline intermediates to facilitate nucleophilic substitution at the 4-position.
- Azetidine-Pyrazole Coupling : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for azetidine introduction. Optimize solvent (e.g., DMF or acetonitrile) and temperature (80–120°C) to enhance regioselectivity .
- Monitoring : Use thin-layer chromatography (TLC) and HPLC to track intermediate purity. Yields >70% are achievable with Pd(OAc)₂ catalysts and ligand systems like XPhos .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the azetidine and pyrazole substituents. Key signals include pyrazole C-H (~7.5 ppm) and azetidine N-CH₂ (3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₈N₆: 295.1543).
- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine ring .
- HPLC-PDA : Ensure >95% purity using a C18 column (gradient: 10–90% acetonitrile/water) .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Screen against EGFR or VEGFR-2 using fluorescence-based ADP-Glo™ assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- ADME Profiling : Use Caco-2 cells for permeability and microsomal stability assays (e.g., t₁/₂ > 60 min suggests metabolic stability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinazoline-pyrazole hybrids across different studies?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ reliability.
- Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., phosphorylated EGFR reduction) .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or assay-specific artifacts .
Q. What computational approaches are recommended to predict the binding mechanisms of this compound with potential therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793 in EGFR) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Q. How do structural modifications in the azetidine or pyrazole moieties influence the compound’s pharmacological profile?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Strategies :
- Azetidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Compare with unsubstituted analogs (see Table 1).
- Pyrazole Substitutions : Replace 4-methyl with halogen (e.g., Cl) to improve target selectivity.
Table 1: Impact of Azetidine Substitutions on Bioactivity
Substituent LogP EGFR IC₅₀ (nM) Microsomal t₁/₂ (min) -H 2.1 120 45 -CF₃ 2.8 85 72 Data derived from analogs in .
Q. How can researchers assess the compound’s stability and environmental impact under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS; major degradants include quinazoline N-oxide .
- Environmental Fate Analysis :
- Hydrolysis : Assess half-life in pH 7.4 buffer at 25°C (t₁/₂ > 30 days suggests persistence).
- Ecotoxicity : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
